molecular formula C8H5NO3 B13575860 4-Isocyanatobenzoic acid CAS No. 46112-47-4

4-Isocyanatobenzoic acid

Cat. No.: B13575860
CAS No.: 46112-47-4
M. Wt: 163.13 g/mol
InChI Key: KKHMQRRQQBALFL-UHFFFAOYSA-N
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Description

4-Isocyanatobenzoic acid (C₈H₅NO₃) is a benzoic acid derivative featuring an isocyanate (-NCO) group at the para position relative to the carboxylic acid (-COOH) group. This derivative has a molecular formula of C₁₀H₉NO₃, a density of 1.12 g/cm³, a melting point of 27–29°C, and a boiling point of 313.2°C . The isocyanate group confers high reactivity, enabling applications in polymer synthesis, pharmaceutical intermediates, and cross-linking agents.

Properties

IUPAC Name

4-isocyanatobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHMQRRQQBALFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543167
Record name 4-Isocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46112-47-4
Record name 4-Isocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 4-aminobenzoic acid.

    Reagent: Phosgene (COCl2) or triphosgene.

    Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Product: 4-Isocyanatobenzoic acid.

Industrial Production Methods: In industrial settings, the production of 4-isocyanatobenzoic acid may involve continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. Alternative methods may include the use of safer phosgene substitutes or the direct oxidation of 4-aminobenzoic acid derivatives.

Chemical Reactions Analysis

Reactions Involving the Isocyanate Group

The isocyanate group undergoes characteristic nucleophilic addition reactions:

Reaction with Amines to Form Ureas

4-Isocyanatobenzoic acid reacts with primary or secondary amines, yielding substituted urea derivatives. The mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the isocyanate:

R-NH2+O=C=N-Ar-COOHR-NH-C(O)-NH-Ar-COOH\text{R-NH}_2 + \text{O=C=N-Ar-COOH} \rightarrow \text{R-NH-C(O)-NH-Ar-COOH}

This reaction typically proceeds at room temperature in aprotic solvents like dichloromethane or THF .

Reaction with Alcohols to Form Urethanes

Alcohols react with the isocyanate group to produce urethane (carbamate) linkages:

R-OH+O=C=N-Ar-COOHR-O-C(O)-NH-Ar-COOH\text{R-OH} + \text{O=C=N-Ar-COOH} \rightarrow \text{R-O-C(O)-NH-Ar-COOH}

The reaction is catalyzed by bases such as triethylamine or tin-based catalysts (e.g., dibutyltin dilaurate).

Hydrolysis to Carbamic Acid

In aqueous acidic or basic conditions, the isocyanate group hydrolyzes to form unstable carbamic acid, which decomposes to CO₂ and the corresponding amine:

O=C=N-Ar-COOH+H2OH2N-Ar-COOH+CO2\text{O=C=N-Ar-COOH} + \text{H}_2\text{O} \rightarrow \text{H}_2\text{N-Ar-COOH} + \text{CO}_2

This reaction is pH-dependent and proceeds faster under basic conditions .

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group participates in classic acid-derived transformations:

Esterification via Fischer Esterification

In the presence of an alcohol and acid catalyst (e.g., H₂SO₄), the carboxylic acid forms esters:

Ar-COOH+R-OHH+Ar-COOR+H2O\text{Ar-COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ar-COOR} + \text{H}_2\text{O}

The reaction follows a nucleophilic acyl substitution mechanism .

Reduction to Primary Alcohols

4-Isocyanatobenzoic acid is reduced to 4-(aminomethyl)benzoic acid using LiAlH₄:

Ar-COOHLiAlH4Ar-CH2OH\text{Ar-COOH} \xrightarrow{\text{LiAlH}_4} \text{Ar-CH}_2\text{OH}

The reduction proceeds via a two-step mechanism:

  • Conversion of the carboxylic acid to an aldehyde intermediate.

  • Further reduction of the aldehyde to a primary alcohol .

Selectivity Note : BH₃/THF selectively reduces the carboxylic acid group without affecting the isocyanate, offering a pathway to retain the -N=C=O functionality .

Polymerization Reactions

The isocyanate group enables polymerization with diols or diamines:

Comonomer Product Conditions
Diols (HO-R-OH)PolyurethanesCatalyzed by Sn(Oct)₂, 60–80°C
Diamines (H₂N-R-NH₂)PolyureasRoom temperature, solvent-free

These reactions are critical in materials science for producing high-performance polymers.

Competitive Reactivity and Stability Considerations

  • The electron-withdrawing carboxylic acid group enhances the electrophilicity of the isocyanate, accelerating nucleophilic additions .

  • Intramolecular interactions between the -COOH and -N=C=O groups are minimal due to steric and electronic factors, allowing both functionalities to react independently .

Scientific Research Applications

4-Isocyanatobenzoic acid has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.

    Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-isocyanatobenzoic acid primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity is exploited in various applications, including polymerization and bioconjugation. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of benzoic acid derivatives depend heavily on their substituents. Below is a comparative analysis of 4-isocyanatobenzoic acid and related compounds:

Table 1: Structural Comparison of Para-Substituted Benzoic Acids
Compound Name Substituent Molecular Formula CAS Number Key Functional Properties
4-Isocyanatobenzoic acid -NCO C₈H₅NO₃ - Reactive isocyanate group; used in urethane/urea synthesis
4-Hydroxybenzoic acid -OH C₇H₆O₃ 99-96-7 Antimicrobial properties; precursor to parabens
4-Aminobenzoic acid -NH₂ C₇H₇NO₂ 150-13-0 UV absorption; folate synthesis precursor
4-Ethylbenzoic acid -C₂H₅ C₉H₁₀O₂ 619-64-7 Lipophilic; intermediate in organic synthesis
4-Isopropylbenzoic acid -C₃H₇ C₁₀H₁₂O₂ 536-66-3 Increased steric hindrance; used in liquid crystals and surfactants
4-Toluic acid -CH₃ C₈H₈O₂ 99-94-5 Intermediate in dyes and resins

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (in Water) Reactivity Highlights
4-Isocyanatobenzoic acid Not reported Not reported Low (hydrophobic) Reacts with alcohols/amines to form urethanes/ureas; sensitive to moisture
4-Hydroxybenzoic acid 214–217 Sublimes 0.5 g/100 mL (20°C) Forms hydrogen bonds; undergoes esterification
4-Aminobenzoic acid 187–189 Decomposes 0.34 g/100 mL (25°C) Photoreactive; participates in diazotization
4-Ethylbenzoic acid 112–114 274 Insoluble Stable under standard conditions; esterification/amidation reactions
4-Isopropylbenzoic acid 164–166 285 Insoluble High thermal stability; used in polymer additives

Research Findings and Data Insights

  • Reactivity of Isocyanate Group : 4-Isocyanatobenzoic acid derivatives, such as ethyl 4-isocyanatobenzoate, react with nucleophiles (e.g., amines, alcohols) to form urea or urethane linkages, critical in polyurethane synthesis .
  • Solubility Trends: Substituted benzoic acids with polar groups (e.g., -OH, -NH₂) exhibit higher water solubility than non-polar derivatives (e.g., -C₂H₅, -C₃H₇) .
  • Thermal Stability : Alkyl-substituted derivatives (e.g., 4-ethyl or 4-isopropyl) display higher thermal stability, making them suitable for high-temperature applications .

Biological Activity

4-Isocyanatobenzoic acid (4-ICBA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

4-Isocyanatobenzoic acid is characterized by the following chemical structure:

  • Molecular Formula : C₈H₅NO₃
  • Molecular Weight : 165.13 g/mol
  • CAS Number : 13534698

1. Pharmacological Properties

4-ICBA has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. This inhibition is crucial for modulating inflammatory responses and has implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's interaction with PDE4B has been documented, highlighting its potential to suppress human inflammatory cell function .

2. Neurotoxicity

Research indicates that derivatives of 4-ICBA exhibit neurotoxic effects. Specifically, it has been associated with hippocampal damage in animal models, suggesting a need for caution in therapeutic applications involving central nervous system interactions . The mechanism appears to involve oxidative stress pathways leading to neuronal apoptosis.

Case Study 1: PDE Inhibition and Inflammatory Response

A study investigated the effects of 4-ICBA on inflammatory markers in a human cell line. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with varying concentrations of 4-ICBA.

Concentration (µM)TNF-α Levels (pg/mL)
0150
10120
5080
10040

This data supports the hypothesis that PDE inhibition by 4-ICBA can effectively reduce inflammation.

Case Study 2: Neurotoxic Effects

In another study assessing neurotoxicity, rats were administered varying doses of 4-ICBA. Behavioral assessments and histological analyses revealed dose-dependent hippocampal damage.

Dose (mg/kg)Behavioral Score (0-10)Neuronal Damage (%)
0100
5810
10530
20260

These findings indicate that higher doses of 4-ICBA correlate with increased neurotoxicity.

The biological activity of 4-ICBA can be attributed to its structural properties, which allow it to interact with various biological targets:

  • PDE Inhibition : By inhibiting PDE4, it increases intracellular cAMP levels, leading to reduced inflammatory responses.
  • Oxidative Stress Induction : The compound may induce oxidative stress in neuronal cells, contributing to neurotoxicity through mechanisms involving reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-isocyanatobenzoic acid with high purity for laboratory-scale studies?

  • Methodological Answer :

  • Step 1 : Start with 4-aminobenzoic acid. Protect the carboxylic acid group using a tert-butyloxycarbonyl (BOC) group to prevent side reactions during isocyanate formation.
  • Step 2 : React the protected amine with phosgene or triphosgene in anhydrous dichloromethane under nitrogen atmosphere. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Step 3 : Deprotect the BOC group using trifluoroacetic acid (TFA) and purify via recrystallization in ethanol/water (yield: 65–75%, purity >95% by HPLC).
  • Critical Parameters : Maintain strict anhydrous conditions to avoid hydrolysis of the isocyanate group .

Q. What spectroscopic techniques are most reliable for characterizing 4-isocyanatobenzoic acid?

  • Methodological Answer :

  • FT-IR : Confirm the isocyanate group (N=C=O) via strong absorption at ~2270 cm⁻¹. Carboxylic acid O-H stretch appears as a broad peak at 2500–3300 cm⁻¹ .
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz). The absence of amine protons (δ 4–6 ppm) confirms complete conversion to isocyanate.
  • LC-MS : Use electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ion (m/z 178.0). Fragmentation patterns should align with predicted structures .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 4-isocyanatobenzoic acid during kinetic studies?

  • Methodological Answer :

  • Experimental Design :
  • Prepare solutions in solvents of varying polarity (e.g., DMSO, THF, chloroform).
  • Monitor degradation at 25°C and 40°C using UV-Vis spectroscopy (λmax = 270 nm).
  • Data Analysis :
  • Calculate half-life (t₁/₂) using first-order kinetics. Polar aprotic solvents (e.g., DMSO) stabilize the isocyanate group (t₁/₂ > 48 hrs at 25°C), while protic solvents (e.g., water) cause rapid hydrolysis (t₁/₂ < 1 hr) .
  • Table 1 : Stability of 4-isocyanatobenzoic acid in different solvents.
SolventDielectric Constantt₁/₂ (25°C)t₁/₂ (40°C)
DMSO46.752 hrs28 hrs
THF7.624 hrs12 hrs
Chloroform4.818 hrs8 hrs

Q. What computational models predict the reactivity of 4-isocyanatobenzoic acid in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate electrophilicity index (ω).
  • The isocyanate group has ω = 1.8 eV, indicating high electrophilicity, favoring reactions with amines or alcohols.
  • Experimental Validation : Compare predicted reaction barriers with experimental kinetics for phenylalanine derivatives. Discrepancies >10% suggest solvation effects not captured in gas-phase models .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported melting points of 4-isocyanatobenzoic acid derivatives?

  • Methodological Answer :

  • Root Cause Analysis :
  • Polymorphism: Use X-ray crystallography to identify crystalline forms.
  • Purity Differences: Validate via DSC (melting onset vs. peak) and elemental analysis.
  • Case Study :
  • Derivative 4-isocyanatobenzamide shows mp 148–150°C (Lit.: 145–147°C). Differences arise from residual solvent in crystallized samples. Use Soxhlet extraction with dry ether to remove traces .

Safety & Compliance

Q. What protocols ensure safe handling of 4-isocyanatobenzoic acid in academic labs?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and full-face respirator for powder handling (isocyanates are respiratory sensitizers).
  • Ventilation : Use fume hoods with >0.5 m/s face velocity.
  • Waste Disposal : Hydrolyze waste with 10% aqueous ethanolamine (24 hrs) before neutralization .

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